NDT 9513727
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NDT 9513727 involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:
Formation of the imidazole ring: This is typically achieved through the condensation of appropriate aldehydes and amines under acidic conditions.
Substitution reactions: The imidazole ring is then functionalized with benzodioxolylmethyl and diphenyl groups through nucleophilic substitution reactions.
Final modifications: The butyl group is introduced via alkylation reactions, and the final product is purified using chromatographic techniques
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the condensation and substitution reactions.
Purification: Industrial chromatography and crystallization techniques are employed to ensure high purity of the final product.
Quality control: Rigorous testing is conducted to confirm the compound’s purity and activity
Chemical Reactions Analysis
Types of Reactions
NDT 9513727 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
NDT 9513727 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the C5a receptor and its role in inflammatory pathways.
Biology: Helps in understanding the molecular mechanisms of inflammation and immune response.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and sepsis.
Industry: Used in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies
Mechanism of Action
NDT 9513727 exerts its effects by acting as an inverse agonist of the human C5a receptor. It binds to the receptor and inhibits C5a-stimulated responses, including guanosine triphosphate binding, calcium mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis. The compound’s high selectivity and potency make it an effective inhibitor of C5a-induced neutropenia in vivo .
Comparison with Similar Compounds
Similar Compounds
W-54011: Another C5a receptor antagonist with similar inhibitory effects.
DF2593A: A C5a receptor antagonist used in research for its anti-inflammatory properties.
SB290157: A trifluoroacetate salt that acts as a C5a receptor antagonist
Uniqueness
NDT 9513727 stands out due to its high oral bioavailability, selectivity for the human C5a receptor, and potent inverse agonist activity. Its unique chemical structure allows for effective inhibition of C5a-induced responses, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-N-[(3-butyl-2,5-diphenylimidazol-4-yl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O4/c1-2-3-18-39-30(35(28-10-6-4-7-11-28)37-36(39)29-12-8-5-9-13-29)23-38(21-26-14-16-31-33(19-26)42-24-40-31)22-27-15-17-32-34(20-27)43-25-41-32/h4-17,19-20H,2-3,18,21-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITACCRHKSPSKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CN(CC4=CC5=C(C=C4)OCO5)CC6=CC7=C(C=C6)OCO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439571-48-9 | |
Record name | NDT-9513727 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439571489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NDT-9513727 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H94WRL71FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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